2-Methyl-4-(Trifluormethyl)phenylboronsäure

Übersicht

Beschreibung

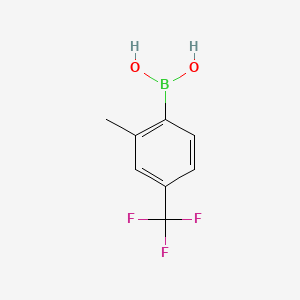

2-Methyl-4-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical transformations.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group.

Biochemical Pathways

, boronic acids are known to participate in various biochemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their lipophilicity and water solubility .

Result of Action

The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .

Biochemische Analyse

Biochemical Properties

2-Methyl-4-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds, leading to the formation of biaryl structures. The interaction between 2-Methyl-4-(trifluoromethyl)phenylboronic acid and palladium catalysts is crucial for the transmetalation step in the Suzuki-Miyaura reaction, where the boronic acid transfers its aryl group to the palladium complex .

Cellular Effects

2-Methyl-4-(trifluoromethyl)phenylboronic acid has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of certain enzymes and proteins involved in cell signaling, leading to changes in gene expression and metabolic pathways. For example, 2-Methyl-4-(trifluoromethyl)phenylboronic acid has been found to inhibit the activity of certain kinases, which are key regulators of cell signaling pathways .

Molecular Mechanism

The molecular mechanism of 2-Methyl-4-(trifluoromethyl)phenylboronic acid involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, 2-Methyl-4-(trifluoromethyl)phenylboronic acid can inhibit the activity of proteasomes, which are responsible for degrading misfolded or damaged proteins. This inhibition can result in the accumulation of proteins within the cell, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-(trifluoromethyl)phenylboronic acid can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. 2-Methyl-4-(trifluoromethyl)phenylboronic acid is relatively stable under inert conditions but can degrade over time when exposed to air or moisture. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Methyl-4-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, 2-Methyl-4-(trifluoromethyl)phenylboronic acid can exhibit toxic effects, including damage to tissues and organs. Studies have identified threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

2-Methyl-4-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, 2-Methyl-4-(trifluoromethyl)phenylboronic acid can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-Methyl-4-(trifluoromethyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 2-Methyl-4-(trifluoromethyl)phenylboronic acid within cells can affect its activity and function .

Subcellular Localization

2-Methyl-4-(trifluoromethyl)phenylboronic acid exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Methyl-4-(trifluoromethyl)phenylboronic acid can localize to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Methyl-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Reagents: 2-Methyl-4-(trifluoromethyl)phenylmagnesium bromide, trimethyl borate, water.

Solvents: Diethyl ether or tetrahydrofuran (THF).

Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C, to ensure the stability of the Grignard reagent.

Procedure: The Grignard reagent is prepared by reacting 2-Methyl-4-(trifluoromethyl)bromobenzene with magnesium in anhydrous ether. This reagent is then added to a solution of trimethyl borate in ether at low temperature. The mixture is allowed to warm to room temperature, followed by hydrolysis with water to yield the desired boronic acid.

Industrial Production Methods

Industrial production of 2-Methyl-4-(trifluoromethyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to further functionalization of the phenyl ring.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted aromatic rings.

Oxidation: Phenols or quinones.

Substitution: Halogenated or nitrated aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:

4-Trifluoromethylphenylboronic acid: Lacks the methyl group, which can influence its reactivity and selectivity in chemical reactions.

2-Trifluoromethylphenylboronic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different chemical behavior and applications.

The unique combination of the methyl and trifluoromethyl groups in 2-Methyl-4-(trifluoromethyl)phenylboronic acid imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations and applications.

Biologische Aktivität

2-Methyl-4-(trifluoromethyl)phenylboronic acid (MFBPA) is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. This article reviews the biological activities of MFBPA, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

MFBPA can be represented by the following structural formula:

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

MFBPA exhibits various biological activities through different mechanisms:

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. MFBPA may inhibit target enzymes by forming covalent bonds with active site serine residues.

- Antimicrobial Activity : Studies have shown that MFBPA displays moderate antimicrobial activity against various pathogens. For instance, it has been tested against Candida albicans and Escherichia coli, demonstrating significant inhibition at specific concentrations .

Biological Activity Data

The biological activity of MFBPA has been evaluated through various studies, yielding important insights into its pharmacological potential.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values for MFBPA against selected microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 100 |

| Aspergillus niger | 50 |

| Escherichia coli | 75 |

| Bacillus cereus | 25 |

These results indicate that MFBPA possesses stronger antibacterial properties compared to antifungal activity, particularly against Bacillus cereus, where it shows a lower MIC than standard antifungal agents like Tavaborole .

Case Studies

- In Vitro Studies : A study conducted on the antimicrobial efficacy of MFBPA revealed that it effectively inhibited the growth of Aspergillus niger and other bacterial strains using both agar diffusion methods and MIC determination .

- Pharmacokinetics : Research indicates that MFBPA has favorable pharmacokinetic properties, including sufficient oral bioavailability and low toxicity in animal models .

Pharmacological Applications

Given its biological activities, MFBPA is being explored for several therapeutic applications:

- Antimicrobial Agents : Due to its efficacy against resistant strains of bacteria and fungi, MFBPA is being investigated as a potential antimicrobial agent.

- Cancer Therapy : Preliminary studies suggest that boronic acids can disrupt tubulin polymerization, leading to cytotoxic effects in cancer cells. MFBPA's ability to inhibit cell proliferation in cancer cell lines like MDA-MB-231 highlights its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

[2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-4-6(8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEHFBIGOATLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659372 | |

| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-45-6 | |

| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.